molecular formula C7H5N3O B069849 5-(Pyridin-4-yl)-1,2,4-oxadiazole CAS No. 162704-68-9

5-(Pyridin-4-yl)-1,2,4-oxadiazole

Cat. No. B069849
CAS RN: 162704-68-9
M. Wt: 147.13 g/mol
InChI Key: YBZAPCTXZPUFPS-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-1,2,4-oxadiazole, commonly known as PO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its versatile applications. PO is a five-membered ring compound that contains nitrogen, oxygen, and carbon atoms, making it a potent pharmacophore.

Mechanism of Action

The mechanism of action of PO is not fully understood. However, it has been reported to act through various pathways, including inhibition of enzymes, modulation of signaling pathways, and interaction with receptors. For example, PO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. PO has also been reported to inhibit the activity of monoamine oxidase, an enzyme that catalyzes the breakdown of monoamine neurotransmitters.
Biochemical and Physiological Effects:
PO has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). PO has also been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, PO has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which may contribute to its anti-inflammatory and anti-tumor activities.

Advantages and Limitations for Lab Experiments

The advantages of using PO in lab experiments include its high potency, low toxicity, and ease of synthesis. However, there are also some limitations associated with the use of PO. For example, it has been reported to exhibit poor solubility in water, which may limit its applicability in certain experiments. Additionally, PO has been reported to exhibit some instability under certain conditions, which may affect its activity.

Future Directions

There are several future directions for the study of PO. One potential direction is the development of novel derivatives of PO with improved pharmacological properties. Another direction is the investigation of the potential of PO as a therapeutic agent for various diseases, including Alzheimer's disease, cancer, and depression. Additionally, the development of new synthetic methods for the preparation of PO may facilitate its use in various applications. Finally, the elucidation of the mechanism of action of PO may provide insights into its potential applications in medicinal chemistry.
Conclusion:
In conclusion, 5-(Pyridin-4-yl)-1,2,4-oxadiazole is a promising compound with versatile applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on PO may lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of PO can be achieved through various methods, including the reaction of 4-pyridinecarboxylic acid hydrazide with ethyl chloroacetate and sodium ethoxide, followed by cyclization with phosphorus oxychloride. Alternatively, PO can be synthesized through the reaction of 4-pyridinecarboxylic acid hydrazide with methyl chloroformate and sodium hydroxide, followed by cyclization with phosphorus oxychloride. Both methods have been reported to yield high purity and high yield of PO.

Scientific Research Applications

PO has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-inflammatory, antitumor, and antimicrobial activities. PO has also been studied for its potential as an anti-Alzheimer's agent, as it has been shown to inhibit the formation of amyloid-beta peptides, which are known to contribute to the development of Alzheimer's disease. Additionally, PO has been reported to exhibit potent monoamine oxidase inhibitory activity, making it a potential candidate for the treatment of depression.

properties

CAS RN

162704-68-9

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

5-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C7H5N3O/c1-3-8-4-2-6(1)7-9-5-10-11-7/h1-5H

InChI Key

YBZAPCTXZPUFPS-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=NC=NO2

Canonical SMILES

C1=CN=CC=C1C2=NC=NO2

synonyms

Pyridine, 4-(1,2,4-oxadiazol-5-yl)- (9CI)

Origin of Product

United States

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